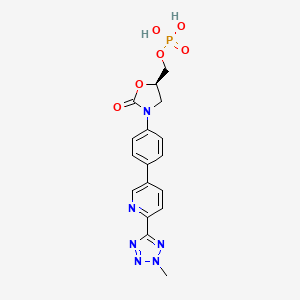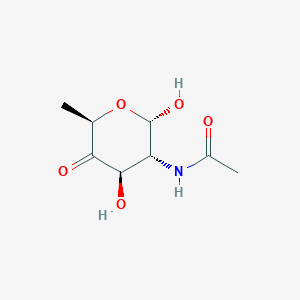![molecular formula C49H61NO6Si B13860537 6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide is a complex organic compound with a variety of applications in scientific research and industry. This compound features a tert-butyl(dimethyl)silyl group, multiple phenylmethoxy groups, and a hexanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide typically involves multiple steps, starting from commercially available precursors. The process often includes protection and deprotection steps, as well as various coupling reactions. For instance, the tert-butyl(dimethyl)silyl group can be introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The phenylmethoxy groups are usually introduced through etherification reactions using phenylmethanol and a suitable activating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups can yield benzaldehyde or benzoic acid derivatives .
Aplicaciones Científicas De Investigación
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The silyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The phenylmethoxy groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(dimethyl)silyloxy derivatives: These compounds share the silyl protecting group and exhibit similar reactivity.
Phenylmethoxy-substituted amides: These compounds have similar functional groups and can undergo comparable chemical reactions
Uniqueness
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide is unique due to its combination of multiple phenylmethoxy groups and a silyl protecting group, providing a versatile platform for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C49H61NO6Si |
|---|---|
Peso molecular |
788.1 g/mol |
Nombre IUPAC |
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide |
InChI |
InChI=1S/C49H61NO6Si/c1-38(32-39-22-12-7-13-23-39)50-48(51)47(55-36-43-30-20-11-21-31-43)46(54-35-42-28-18-10-19-29-42)45(53-34-41-26-16-9-17-27-41)44(37-56-57(5,6)49(2,3)4)52-33-40-24-14-8-15-25-40/h7-31,38,44-47H,32-37H2,1-6H3,(H,50,51) |
Clave InChI |
PWTFCXHALSMIMN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(C(CO[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


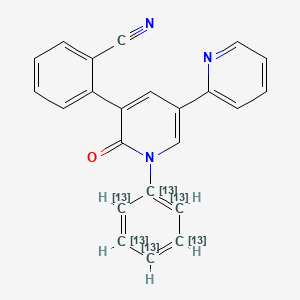
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
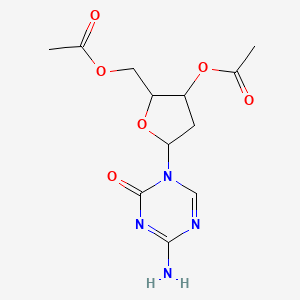
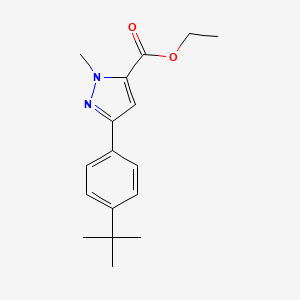
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
